2-(4-Oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
2-(4-Oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
383894-87-9
VCID:
VC0382829
InChI:
InChI=1S/C12H13N3O2S/c13-9(16)5-15-6-14-11-10(12(15)17)7-3-1-2-4-8(7)18-11/h6H,1-5H2,(H2,13,16)
SMILES:
C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC(=O)N
Molecular Formula:
C12H13N3O2S
Molecular Weight:
263.32g/mol
2-(4-Oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide
CAS No.: 383894-87-9
Main Products
VCID: VC0382829
Molecular Formula: C12H13N3O2S
Molecular Weight: 263.32g/mol
CAS No. | 383894-87-9 |
---|---|
Product Name | 2-(4-Oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide |
Molecular Formula | C12H13N3O2S |
Molecular Weight | 263.32g/mol |
IUPAC Name | 2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide |
Standard InChI | InChI=1S/C12H13N3O2S/c13-9(16)5-15-6-14-11-10(12(15)17)7-3-1-2-4-8(7)18-11/h6H,1-5H2,(H2,13,16) |
Standard InChIKey | FDZUTDSBKXJZCB-UHFFFAOYSA-N |
SMILES | C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC(=O)N |
Canonical SMILES | C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)CC(=O)N |
PubChem Compound | 717849 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume